Product packaging for hexane-1,2,5,6-tetraol(Cat. No.:CAS No. 5581-21-5)

hexane-1,2,5,6-tetraol

Cat. No.: B8761682
CAS No.: 5581-21-5
M. Wt: 150.17 g/mol
InChI Key: AMXRXGOSEWMPEF-UHFFFAOYSA-N
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Description

Significance of Sustainable Polyols derived from Biomass

The chemical industry is increasingly shifting from petroleum-based feedstocks to renewable biological sources to mitigate environmental impact and enhance sustainability. chemengconsulting.comazelis.com Bio-based polyols, a class of compounds derived from sources like vegetable oils, sugars, and lignocellulosic biomass, are central to this transition. chemengconsulting.comazelis.comomnitechintl.com They serve as essential components in the production of polyurethanes, which are used in a vast array of products including foams, coatings, adhesives, and elastomers. azelis.comomnitechintl.com

The primary advantages of using bio-based polyols include:

Reduced Carbon Footprint : The biomass used for their production absorbs carbon dioxide during its growth, potentially making the resulting polyols carbon-negative. polylabs.eu This significantly lowers the greenhouse gas emissions associated with manufacturing compared to traditional petrochemical routes. chemengconsulting.com

Enhanced Performance : Contrary to initial perceptions, many modern bio-polyols offer technical properties that are superior to their petroleum-based counterparts. chemengconsulting.com For instance, soy-based polyols can improve the feel of flexible foams and enhance sound absorption in automotive interiors. omnitechintl.com

Market Growth and Innovation : Driven by consumer demand for sustainable products and tightening regulations, the market for bio-based polyols is expanding rapidly. chemengconsulting.comomnitechintl.com This has spurred significant innovation in processing technologies, making them more cost-competitive and reliable. chemengconsulting.com

Positioning of Hexane-1,2,5,6-tetraol within the Bio-derived Chemical Landscape

This compound is a distinct, second-generation bio-based polyol derived from lignocellulosic biomass, the non-food part of plants. wisc.edu Its production pathway begins with cellulose, which is processed to yield levoglucosenone (B1675106) (LGO), a key platform molecule. rsc.org Subsequent hydrogenation steps convert LGO into levoglucosanol (lgol), the direct precursor to this compound. rsc.orgosti.gov

This positions this compound as a value-added chemical derived from waste or non-food biomass, avoiding the food-versus-fuel debate associated with first-generation biofuels and chemicals. acs.orgnih.gov It serves as a versatile building block itself and can be a precursor to other important industrial chemicals, such as 1,6-hexanediol (B165255) (1,6-HDO) and tetrahydrofurandimethanol (THFDM). rsc.orgosti.gov

Overview of Current Research Trajectories for this compound

Current research is heavily focused on optimizing the production of this compound and exploring its novel applications, particularly in sustainable materials.

Catalytic Synthesis and Process Optimization: A major research thrust is the development of efficient catalytic systems for the conversion of levoglucosanol (lgol) to this compound. rsc.org Studies have demonstrated high yields (up to 90%) using bifunctional catalysts, such as Platinum-silica-alumina (Pt/SiO₂–Al₂O₃), in an aqueous medium. osti.govrsc.orgosti.gov The reaction involves the hydrolysis of lgol on the catalyst's acid sites, followed by hydrogenation on its metal sites. rsc.org

Recent work has investigated catalysts like Platinum-tungsten oxide/titanium dioxide (Pt-WOx/TiO₂) for their high selectivity (>90%) and stability in continuous flow reactors, which are more suited for industrial-scale production. acs.orguu.nl Research also focuses on understanding catalyst deactivation mechanisms, primarily carbon deposition, to improve catalyst longevity and regenerability. acs.orguu.nl

Detailed Research Findings on Catalytic Conversion of Levoglucosanol (Lgol)

Catalyst Temperature (°C) Lgol Concentration (wt% in water) Tetrol Yield (%) Key Findings
Pt/SiO₂–Al₂O₃ 150 up to 21 up to 90 Demonstrates a high-yield route via hydrolysis and hydrogenation steps. osti.govrsc.org
Pt-WOx/TiO₂ 150 10–30 >90 Shows high selectivity and preserves over 90% of the reactant's stereochemistry. wisc.eduacs.org
Amberlyst 70 (acid catalyst) 100 Not Specified (Intermediate step) Selectively catalyzes the hydrolysis of lgol to intermediate dideoxysugars. osti.govrsc.org
Pt/SiO₂ (metal catalyst) Not Specified Not Specified (Intermediate step) Hydrogenates intermediate sugars (DDM and DDG) to cis- and trans-tetrol, respectively. osti.govrsc.org

Stereochemistry and Chiral Applications: The synthesis of this compound from lgol produces different stereoisomers, primarily (S,S)-tetrol and (S,R)-tetrol. acs.orguu.nl A significant research trajectory involves controlling this stereochemistry, as the properties of resulting polymers can be influenced by the diastereomeric purity of the tetrol monomer. acs.orgwisc.edu Researchers have shown that the stereochemistry of the starting lgol is largely preserved during the conversion process over certain catalysts. acs.orguu.nl This ability to produce chirally pure forms of this compound opens the door to creating advanced materials with specific, tunable properties. wisc.edu

Application in Sustainable Polymers: A promising application for this compound is in the synthesis of novel, sustainable polymers. wisc.edu Research has demonstrated its use in creating mesoporous chiral polyboronates through a simple condensation reaction with diboronic acids at room temperature. acs.orgnih.gov These materials are notable for their high surface areas and porous structures, making them suitable for applications in heterogeneous catalysis and specialized adsorption processes. acs.org The properties of these polyboronates are directly influenced by the stereochemistry of the this compound used, a key finding in the development of functional, bio-based polymers. acs.orgwisc.edu

Properties of this compound (HT) Polyboronates

Property Value Conditions / Notes
Synthesis Method Condensation of HT with aromatic diboronic acids Facile synthesis at room temperature. acs.orgnih.gov
Maximum Surface Area (BET) 90 m²/g Dependent on the diastereomeric excess of the HT reactant. acs.orgnih.gov
Maximum Pore Volume 0.44 mL/g Varies with HT's diastereomeric purity and the structure of the diboronic acid. acs.org
Pore Size Range 5–50 nm (Mesoporous) Wide pores allow for improved diffusion and accessibility. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4 B8761682 hexane-1,2,5,6-tetraol CAS No. 5581-21-5

Properties

CAS No.

5581-21-5

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

hexane-1,2,5,6-tetrol

InChI

InChI=1S/C6H14O4/c7-3-5(9)1-2-6(10)4-8/h5-10H,1-4H2

InChI Key

AMXRXGOSEWMPEF-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)O)C(CO)O

Origin of Product

United States

Sustainable Synthetic Methodologies for Hexane 1,2,5,6 Tetraol Production

Biomass-Derived Precursors and Feedstock Optimization

The sustainable production of hexane-1,2,5,6-tetraol relies on the efficient conversion of renewable biomass. rsc.org Optimization of feedstock and the use of key intermediates are crucial for achieving high yields and selectivity.

Levoglucosanol (Lgol) has been identified as a critical intermediate in the bio-based production of this compound. researchgate.net Lgol is derived from cellulose, a major component of lignocellulosic biomass. rsc.orgosti.gov The conversion of Lgol to this compound can achieve yields of up to 90% using bifunctional catalysts. rsc.orgosti.govrsc.org This process is effective even at high Lgol concentrations, reaching up to 21 wt% in water. osti.govrsc.org

The conversion process involves a series of reaction intermediates. Initially, the two stereoisomers of Lgol, threo- and erythro-lgol, undergo hydrolysis to form 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), respectively. rsc.orgosti.gov These intermediates can then be hydrogenated to produce the corresponding cis- and trans-isomers of this compound. osti.gov The stereochemistry of the final product is dependent on the dideoxy sugar intermediates formed during the conversion of Lgol. researchgate.net

At higher temperatures (around 150°C), DDM and DDG can undergo an aldose-ketose isomerization to form 3,4-dideoxyfructose (DDF). rsc.orgosti.gov The formation of DDF leads to a loss of stereochemistry at the C2 position, and its subsequent hydrogenation results in a nearly 1:1 mixture of cis- and trans-tetrol. rsc.orgosti.gov

While levoglucosanol is a primary focus, research has also explored other biomass-derived starting materials. By demonstrating a new route to produce renewable polyols with controlled hydroxyl group positions and stereochemistry, this report lays the groundwork for further research into the applications of these molecules in the chemical industry. researchgate.net

Advanced Catalytic Systems and Reaction Engineering

The development of efficient and robust catalytic systems is paramount for the industrial-scale production of this compound. Bifunctional catalysts, possessing both acidic and metallic active sites, have proven to be particularly effective.

Heterogeneous bifunctional catalysts are central to the conversion of levoglucosanol to this compound. A platinum catalyst supported on a silica-alumina matrix (Pt/SiO₂-Al₂O₃) has demonstrated high efficacy, achieving up to a 90% yield of tetrol from Lgol at 150°C. rsc.orgosti.govrsc.org

Another promising catalytic system is platinum-tungsten oxide supported on titania (Pt-WOx/TiO₂). researchgate.netacs.orguu.nl This catalyst has shown high selectivity (over 90%) for tetrol with Lgol feed concentrations ranging from 10–30 wt%. acs.orguu.nl A key advantage of the Pt-WOx/TiO₂ catalyst is its ability to preserve the stereochemistry of the Lgol feed, with threo-Lgol and erythro-Lgol converting to (S,S)-tetrol and (S,R)-tetrol, respectively. acs.orguu.nl

Catalyst Performance in this compound Synthesis
CatalystSupportOperating TemperatureAchieved YieldKey Findings
Platinum (Pt)Silica-Alumina (SiO₂-Al₂O₃)150°CUp to 90%Effective for high Lgol concentrations. rsc.orgosti.govrsc.org
Platinum-Tungsten Oxide (Pt-WOx)Titania (TiO₂)100-130°COver 90% SelectivityHigh preservation of Lgol stereochemistry. acs.orguu.nl

The efficiency of bifunctional catalysts stems from the distinct roles of their acidic and metallic components. The acid sites, such as those on the SiO₂-Al₂O₃ or WOx/TiO₂ support, catalyze the initial hydrolysis of levoglucosanol. rsc.orgresearchgate.netosti.gov This step involves the cleavage of the anhydro-bridge in the Lgol molecule to form the acyclic dideoxy sugar intermediates (DDM and DDG). uu.nl

The metal active sites, typically platinum, are responsible for the subsequent hydrogenation of these intermediates. osti.gov DDM is hydrogenated to cis-tetrol, while DDG is hydrogenated to trans-tetrol. rsc.orgosti.gov The reaction is believed to proceed through a rate-limiting, irreversible acid-catalyzed C-O bond cleavage followed by a rapid hydrogenation step on the metal sites. osti.govacs.org The reaction order for hydrogen is nearly zero, suggesting that the metal sites are saturated with hydrogen under typical reaction conditions. acs.orguu.nl

The composition and structure of the catalyst significantly impact its performance, including activity, selectivity, and stability. For instance, with Pt/SiO₂-Al₂O₃ catalysts, a maximum of 64% preservation of the diastereomeric excess in Lgol was achieved at near-complete conversion. uu.nl In contrast, the Pt-WOx/TiO₂ system demonstrated a much higher degree of stereochemistry preservation (91%). acs.org

Catalyst stability is another critical factor. When used in a continuous flow reactor, the Pt-WOx/TiO₂ catalyst exhibited deactivation over time, primarily due to carbon deposition (coking). acs.orguu.nl Some leaching of tungsten from the catalyst was also observed in the initial stages of the reaction. acs.org However, the catalyst was found to be partially regenerable through a calcination and reduction treatment. acs.orguu.nl The rate of Lgol conversion was found to be first-order with respect to the Lgol concentration, indicating that the catalyst surface is not saturated with the reactant. acs.orguu.nl

Process Intensification: Batch versus Continuous Flow Reactor Systems

The transition from traditional batch processing to continuous flow systems represents a key area of process intensification in chemical synthesis, offering significant advantages in efficiency, safety, and scalability. soci.orgkilolabs.commdpi.com In the context of this compound production from levoglucosanol (Lgol), both systems have been investigated, revealing distinct operational characteristics. acs.orguu.nl

Continuous flow reactors, due to their high surface-area-to-volume ratio, facilitate superior heat and mass transfer compared to batch reactors. soci.orgkilolabs.com This allows for better temperature control, which is crucial for minimizing side reactions and enhancing selectivity. soci.org While batch reactors are versatile and allow for precise control over reaction parameters for a single load, continuous flow systems are often more cost-effective for high-volume production, requiring less space and enabling more consistent product quality. kilolabs.comsyrris.com

In the synthesis of this compound using a (10 wt %)Pt-(10 wt %)WOx/TiO2 catalyst, studies have directly compared batch and continuous flow operations. acs.orguu.nl While high selectivity (>90%) to the tetraol was achieved in both setups, the continuous flow reactor revealed issues with catalyst deactivation over time, a factor less readily observed in short-term batch experiments. acs.orguu.nl The ability to operate for extended periods in a flow system is essential for scalability, but it also exposes challenges related to long-term catalyst stability. stolichem.com Conversely, scaling up a batch process requires sequential steps to increasingly larger vessels, whereas a flow process can be scaled simply by extending the operation time. soci.orgstolichem.com

Table 1: Comparison of Batch vs. Continuous Flow Reactors for this compound Synthesis

FeatureBatch Reactor SystemsContinuous Flow Reactor Systems
Operation Mode Transient; reactants loaded at the start, products removed at the end. mdpi.comSteady-state; continuous feed of reactants and removal of products. mdpi.comsyrris.com
Heat & Mass Transfer Limited by vessel size; potential for hotspots. soci.orgExcellent due to high surface-area-to-volume ratio. kilolabs.com
Scalability Requires larger vessels for increased production. soci.orgAchieved by extending run time or parallelizing reactors. stolichem.com
Catalyst Stability Assessment Difficult to observe long-term deactivation in typical run times. uu.nlAllows for direct observation of catalyst deactivation with time-on-stream. acs.orguu.nl
Safety Larger quantities of reagents present at one time. soci.orgSmaller reactor volume contains less material at any given moment, reducing risk. kilolabs.com

Catalyst Stability and Regeneration Studies

The long-term stability and regenerability of catalysts are critical for the economic viability of any continuous chemical process. For the production of this compound from levoglucosanol, studies utilizing a Pt-WOx/TiO2 catalyst in a continuous flow reactor have provided key insights into deactivation mechanisms. acs.orguu.nl

Research indicates that the catalyst exhibits deactivation with increasing time-on-stream. acs.orguu.nl The primary causes for this loss of activity were identified as:

Carbon Deposition: The formation of carbonaceous deposits, or coke, on the catalyst surface, which blocks active sites. acs.orguu.nl

Tungsten (W) Leaching: A gradual loss of the tungsten component from the catalyst support, particularly during the initial stages of the reaction. acs.orguu.nl

Fortunately, the catalyst was found to be partially regenerable. A regeneration procedure involving a consecutive calcination and reduction treatment was shown to restore a portion of the catalyst's initial activity. acs.orguu.nl This understanding of deactivation pathways and the potential for regeneration is crucial for designing more robust catalysts and optimizing operational cycles in a scaled-up, continuous production process. acs.org

Elucidation of Reaction Networks and Stereochemical Outcomes

The conversion of levoglucosanol to this compound proceeds through a complex network of reactions involving hydrolysis, isomerization, and hydrogenation. The stereochemistry of the starting levoglucosanol diastereomers (threo and erythro) plays a determinative role in the stereochemical makeup of the final product. osti.govresearchgate.net

Hydrolysis and Isomerization Pathways of Levoglucosanol Intermediates (e.g., DDM, DDG, DDF)

The first step in the reaction network is the acid-catalyzed hydrolysis of the anhydro-bridge in levoglucosanol (Lgol). osti.govrsc.org This reaction is stereospecific, with the two diastereomers of Lgol yielding distinct cyclic hemiacetal intermediates: osti.govresearchgate.netrsc.org

Threo-levoglucosanol undergoes hydrolysis to form 3,4-dideoxymannose (DDM) . osti.govresearchgate.net

Erythro-levoglucosanol is converted to 3,4-dideoxyglucose (DDG) . osti.govresearchgate.net

This selective hydrolysis can be achieved using a Brønsted acid catalyst such as Amberlyst 70 at approximately 100°C. osti.govresearchgate.netrsc.org

Following hydrolysis, these intermediates can undergo an aldose-ketose isomerization to form 3,4-dideoxyfructose (DDF) . osti.govresearchgate.netresearchgate.net This step can occur under neutral conditions at higher temperatures (e.g., 150°C) or can be promoted by Lewis acid sites on a catalyst at lower temperatures. uu.nlosti.gov The formation of DDF is a critical branch in the pathway because it involves the loss of the stereocenter at the C2 position, which impacts the stereochemistry of the final product mixture. osti.govresearchgate.net

Hydrogenation Mechanisms and Diastereoselective Formation of this compound

The final step is the hydrogenation of the dideoxy sugar intermediates (DDM, DDG, and DDF) over a metal catalyst, such as platinum. osti.govrsc.org The diastereomeric outcome of the final this compound product is directly dependent on which intermediate is hydrogenated. osti.govresearchgate.netrsc.org

Hydrogenation of DDM yields cis-hexane-1,2,5,6-tetraol (also referred to as (S,S)-tetrol). acs.orgosti.govresearchgate.net

Hydrogenation of DDG produces trans-hexane-1,2,5,6-tetraol (also referred to as (S,R)-tetrol). acs.orgosti.govresearchgate.net

Hydrogenation of DDF , which has lost the C2 stereocenter, results in a nearly 1:1 mixture of cis- and trans-tetraol . osti.govresearchgate.netresearchgate.net

This mechanism highlights the ability to control the stereochemistry of the final product by managing the reaction conditions to favor specific intermediate pathways. For instance, using a bifunctional Pt-WOx/TiO2 catalyst, a high degree of stereochemical preservation (91%) from the initial Lgol feedstock can be achieved, converting threo-Lgol primarily to (S,S)-tetrol and erythro-Lgol to (S,R)-tetrol. acs.orguu.nl This suggests that under these conditions, the hydrogenation of DDM and DDG is rapid compared to their isomerization to DDF. The reaction rate is found to be first-order with respect to the Lgol concentration and zero-order for hydrogen, indicating that the rate-limiting step is likely the acid-catalyzed C-O bond cleavage of Lgol, followed by a fast hydrogenation of the resulting intermediates. acs.orgosti.gov

Table 2: Stereochemical Pathways from Levoglucosanol to this compound

Starting MaterialIntermediateFinal Product
threo-Levoglucosanol (t-Lgol)3,4-dideoxymannose (DDM)cis-Hexane-1,2,5,6-tetraol ((S,S)-tetrol)
erythro-Levoglucosanol (e-Lgol)3,4-dideoxyglucose (DDG)trans-Hexane-1,2,5,6-tetraol ((S,R)-tetrol)
DDM or DDG (via isomerization)3,4-dideoxyfructose (DDF)~1:1 mixture of cis- and trans-tetraol

Computational Chemistry and First-Principles Simulations in Reaction Mechanism Studies

To complement experimental findings and gain a deeper molecular-level understanding of the reaction network, computational chemistry has been employed. researchgate.netosti.gov First-principles simulations, based on quantum mechanics, have been used to investigate the thermodynamics and kinetics of the proposed reaction pathways. researchgate.netosti.gov

These computational studies have focused on computing the energetics of the reaction intermediates to assess their thermodynamic feasibility. researchgate.netosti.gov For example, simulations have been used to investigate the free energy profile of the acetal (B89532) hydrolysis in levoglucosanol, providing a molecular understanding of the conversion to 3,4-dideoxysugar intermediates. researchgate.net This theoretical approach helps to validate the proposed mechanisms derived from experimental data and provides fundamental insights that can guide the rational design of more efficient and selective catalytic processes for producing this compound from biorenewable sources. osti.gov

Advanced Derivatization and Chemical Transformations of Hexane 1,2,5,6 Tetraol

Condensation Reactions for Polymer and Material Precursors

The presence of four hydroxyl groups in hexane-1,2,5,6-tetraol allows for its use as a monomer in polycondensation reactions, leading to the formation of novel polymers and material precursors. These reactions leverage the diol functionalities to build extended polymeric chains with unique properties.

Reactions with Boronic Acids for Polyboronate Synthesis

A significant application of this compound is in the synthesis of polyboronates through condensation with diboronic acids. nih.govacs.org This reaction typically involves the formation of boronate esters between the 1,2-diol units of the tetraol and the boronic acid groups.

The condensation of this compound with aromatic diboronic acids, such as 1,3-benzenediboronic acid and 1,4-benzenediboronic acid, yields mesoporous polyboronates. nih.govacs.orgresearchgate.net These reactions are often carried out via reactive dissolution of the sparingly soluble tetraol with the diboronic acid in a small amount of solvent, leading to the spontaneous precipitation of the polyboronate material. nih.govresearchgate.net A notable advantage of this method is its simplicity, as it can be conducted at room temperature without the need for special conditions like an inert atmosphere or vacuum. acs.org

The properties of the resulting polyboronates are highly dependent on the stereochemistry of the this compound and the substitution pattern of the diboronic acid. nih.govacs.orgresearchgate.net The use of chiral this compound can induce coiling of the polymer chains, which then entangle to form a 3D network structure. nih.govacs.orgresearchgate.net This entanglement is crucial for the formation of mesoporous materials with significant surface areas and pore volumes. nih.govresearchgate.net For instance, these materials can exhibit BET surface areas ranging from 30 to 90 m²/g and pore volumes up to 0.441 mL/g. acs.org

The yield of the polyboronate synthesis is also influenced by the diastereomeric excess (d.e.) of the this compound. Reactions using a mixture of diastereomers (e.g., 38% d.e.) with 1,4-benzenediboronic acid typically result in higher yields (65-75%) compared to reactions using nearly pure diastereomers (>98% d.e.), which yield significantly less product (26-30%). nih.govacs.org This suggests that a mixture of diastereomers may facilitate more efficient polymer chain packing and precipitation.

Table 1: Synthesis of Polyboronates from this compound and Benzenediboronic Acids

Diastereomeric Excess (d.e.) of this compound Diboronic Acid Yield of Polyboronate Theoretical Yield (%)
38% 1,4-Benzenediboronic acid 65-75% 73-85%
38% 1,3-Benzenediboronic acid 55-65% 62-73%
>98% 1,4- or 1,3-Benzenediboronic acid 26-30% ~30%

Data sourced from multiple studies on polyboronate synthesis. nih.govacs.org

Other Polycondensation Pathways and Reaction Conditions

Beyond polyboronates, this compound can be utilized in other polycondensation reactions. For instance, it can act as a branching agent in the synthesis of polyesters. When combined with diacids like adipic acid and terephthalic acid, it can be used to produce high molecular weight poly(pentylene adipate-co-terephthalate). researchgate.net The inclusion of this compound as a branching agent can influence the thermal, mechanical, and rheological properties of the resulting copolyesters. researchgate.net

Directed Functionalization and Stereoselective Modifications

The stereochemistry of this compound plays a critical role in its chemical transformations, allowing for the synthesis of chiral derivatives and polymers with specific three-dimensional structures.

Enantioselective Derivatization Strategies

The synthesis of enantiomerically pure or enriched this compound is a key step for its use in stereoselective derivatizations. This compound is typically produced from cellulose-derived levoglucosanol. researchgate.netosti.gov The stereochemistry of the final tetraol product can be controlled by the choice of catalyst and reaction conditions during the conversion of levoglucosanol. osti.govuu.nl

For example, the hydrogenation of levoglucosanol over a bifunctional Pt/SiO₂-Al₂O₃ catalyst can yield up to 90% this compound. osti.gov The reaction proceeds through the hydrolysis of levoglucosanol to form 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), which are then hydrogenated to the corresponding cis- and trans-tetrols. osti.gov The formation of an intermediate, 3,4-dideoxyfructose (DDF), can lead to a loss of stereochemistry at the C2 position, resulting in a nearly 1:1 mixture of cis- and trans-tetrols. osti.gov However, by using a two-step route with hydrolysis over an Amberlyst 70 acid catalyst followed by hydrogenation over 5% Pt/SiO₂, the stereochemistry of the levoglucosanol can be largely preserved (92%). uu.nl

The ability to produce specific stereoisomers of this compound opens up possibilities for creating chiral polymers. The chirality of the tetraol monomer directly influences the helical structure of the resulting polymer chains, as seen in the synthesis of chiral polyboronates. nih.govacs.org This demonstrates a powerful strategy for transferring chirality from a small, bio-based molecule to a macromolecular structure.

Table 2: Catalyst Performance in Levoglucosanol Hydrogenation to this compound

Catalyst Temperature (°C) Levoglucosanol Concentration (wt%) This compound Yield (%) Selectivity (%)
Pt/SiO₂–Al₂O₃ 150 21 90 >95
Pt-WOₓ/TiO₂ 150 10–30 85 90

Data from studies on bifunctional catalysts for Lgol hydrogenation.

Regioselective Chemical Modifications of Hydroxyl Groups

While the primary focus of current research has been on the derivatization of the 1,2- and 5,6-diol pairs, the potential for regioselective modification of the individual hydroxyl groups in this compound presents an area for further exploration. The differentiation between the primary (at C1 and C6) and secondary (at C2 and C5) hydroxyl groups could allow for the synthesis of asymmetrically functionalized derivatives.

Standard protection group chemistry could be employed to selectively block certain hydroxyl groups, allowing for reactions at specific positions. For instance, the use of bulky silyl (B83357) ethers could preferentially protect the less sterically hindered primary hydroxyls, enabling subsequent reactions at the secondary positions. Alternatively, enzymatic catalysis could offer a high degree of regioselectivity due to the specific binding pockets of enzymes. While specific examples of regioselective modifications of this compound are not extensively detailed in the reviewed literature, the principles of organic synthesis suggest that such transformations are feasible and could lead to novel, highly functionalized molecules.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Chiral Mesoporous Polyboronates

A significant application of hexane-1,2,5,6-tetraol is in the synthesis of novel chiral mesoporous polyboronates. nih.gov These materials are formed through a straightforward and environmentally friendly condensation reaction between the tetraol and various aromatic diboronic acids. nih.govacs.org The process typically involves the reactive dissolution of the sparingly soluble this compound with the diboronic acid in a small amount of solvent, leading to the spontaneous precipitation of the mesoporous polyboronate material. nih.govresearchgate.net This method avoids the need for complex workup procedures, inert atmospheres, or controlled water removal. acs.org The resulting three-dimensional structure of these materials arises from the entanglement of individual one-dimensional polymeric chains. nih.govacs.orgresearchgate.net

This compound (HT) is typically produced as a mixture of two diastereomers: (S,R)-HT, which is a meso compound, and the chiral (S,S)-HT. nih.gov Research has demonstrated that the diastereomeric purity, or diastereomeric excess (d.e.), of the HT used in the synthesis has a profound impact on the structural properties of the resulting polyboronates. nih.govacs.org The specific stereochemistry of the tetraol building block influences the curvature of the 1D polymeric chains, which in turn dictates the final three-dimensional arrangement and porosity of the material. nih.govresearchgate.net

When reacting with 1,4-benzenediboronic acid, the crystallinity of the resulting polyboronate is dependent on the diastereomeric excess of the HT used. nih.govresearchgate.net Furthermore, scanning electron microscopy analysis reveals that the use of different diboronic acids, such as 1,3-benzenediboronic acid versus 1,4-benzenediboronic acid, leads to different morphologies. nih.gov Materials synthesized with 1,3-benzenediboronic acid exhibit a more pronounced pore structure, with aggregates of plates forming channels and cell-like structures. nih.govnih.gov

The diastereomeric purity of this compound directly correlates with the specific surface area (SA) and specific pore volume (PV) of the synthesized polyboronates. nih.govacs.orgresearchgate.net Studies have shown that elevating the diastereomeric excess of the (S,R)-HT diastereomer from 38% to 98% can increase both the surface area and pore volume by approximately 30% in materials synthesized with 1,3-benzenediboronic acid in tetrahydrofuran (B95107) (THF). nih.gov

The choice of the diastereomer itself is also critical. When using a 38% d.e., the (S,R)-HT diastereomer yields materials with a higher surface area and pore volume compared to those synthesized with a 38% d.e. of the (S,S)-HT diastereomer. nih.gov These materials possess variably sized mesopores, predominantly in the 5–50 nm range, with maximum reported surface areas and pore volumes reaching 90 m²/g and 0.44 mL/g, respectively. nih.govacs.orgresearchgate.net The pore volumes achieved are comparable to some covalent organic frameworks (COFs), but are notable for having significantly larger pore diameters. nih.gov

Table 1: Influence of this compound (HT) Diastereomeric Purity and Diboronic Acid on Polyboronate Properties nih.gov
HT Diastereomer (% d.e.)Diboronic AcidSolventSurface Area (m²/g)Pore Volume (mL/g)
(S,R)-HT (98%)1,3-BDBTHF64.50.359
(S,R)-HT (38%)1,3-BDBTHF49.50.267
(S,S)-HT (38%)1,3-BDBTHF32.80.183
(S,R)-HT (98%)1,4-BDBTHF22.90.122
(S,R)-HT (98%)1,3-BDBAcetone90.00.440

The unique structural characteristics of polyboronates derived from this compound—specifically their high surface area, tunable pore sizes, and chiral nature—make them promising candidates for applications in heterogeneous catalysis and as specialized adsorbents. researchgate.net The mesoporous structure, with pore diameters spanning 5 to 50 nm, provides ample accessible sites for catalytic reactions or the capture of specific molecules. nih.gov While detailed studies exploring specific catalytic reactions are emerging, the inherent properties of these materials suggest their potential utility. For instance, the development of chiral porous materials is of significant interest for enantioselective catalysis and separations. The synthesis of these materials from a bio-derived, chiral-pure building block like this compound opens a sustainable route to such advanced functional materials. nih.govacs.org

Development of Bio-based Polymers and Sustainable Materials

The imperative to shift from petroleum-based feedstocks to renewable resources has positioned this compound as a key bio-derived building block for the chemical industry. uu.nl Its origin from cellulose, a ubiquitous and non-food-based biomass, underscores its potential in creating a more sustainable materials economy. nih.govacs.orgrsc.org

This compound serves as a versatile, multi-functional monomer that can be integrated into various polymer architectures. nih.govacs.orgdntb.gov.ua The synthesis of mesoporous polyboronates is a prime example of its use, where the tetraol's two diol functionalities readily react with diboronic acids to form a polyester-like network linked by boronate esters. nih.gov This facile condensation polymerization represents an efficient method for converting a biomass-derived molecule into a functional, high-value material. acs.org The ability to produce this tetraol in high yield (up to 90%) from cellulose-derived levoglucosanol via catalytic processes further enhances its viability as a sustainable monomer for industrial applications. rsc.orgosti.govrsc.org Its structure also presents opportunities for creating other types of polymers beyond polyboronates, positioning it as a precursor for a range of sustainable chemicals and materials. osti.govrsc.org

The use of this compound directly addresses the goal of producing sustainable and potentially biodegradable polymers. The polyboronate materials synthesized from this tetraol are created through a benign process that uses low-cost, non-toxic, and abundantly available co-monomers like simple aromatic diboronic acids. nih.govacs.org This approach contrasts sharply with many conventional polymer syntheses that require harsh conditions or toxic reagents. The boronate ester linkage within the polymer backbone is known to be dynamic and can be susceptible to hydrolysis, which could be a mechanism for biodegradability under certain environmental conditions. Research has highlighted the potential of using biomass-derived tetrols in producing biodegradable plastics, which could help mitigate the environmental impact associated with traditional petroleum-based plastics.

Emerging Research Areas in Material Science

Emerging research has identified this compound as a versatile, bio-based building block for the creation of novel functional materials. nih.govwisc.edu A significant area of investigation is its use in synthesizing advanced porous polymers with unique structural and chemical properties. acs.orgresearchgate.net

A primary focus of recent studies has been the development of crystalline mesoporous polyboronates. researchgate.net These innovative materials are synthesized through a facile condensation reaction between this compound and various aromatic diboronic acids. nih.govnih.gov The process involves the reactive dissolution of the generally sparingly soluble this compound with a diboronic acid in a small quantity of solvent, leading to the spontaneous precipitation of the mesoporous polyboronate material. nih.govresearchgate.net This method is considered benign and does not necessitate an extensive workup procedure. acs.orgresearchgate.net

The resulting polyboronates are one-dimensional (1D) polymeric chains that entangle to form a three-dimensional (3D) structure. nih.govresearchgate.net A key finding is that the properties of these materials are strongly influenced by the stereochemistry of the this compound and the specific structure of the boronic acid linker. acs.orgresearchgate.net The chirality of this compound, which can be isolated in chirally pure forms, is believed to induce coiling of the polymer chains, which in turn affects the interweaving of these chains and the final properties of the material. nih.govacs.org

Research has demonstrated that these materials possess variably sized mesopores, predominantly in the 5 to 50 nm range. nih.govnih.gov The pore volumes achieved can rival those of some covalent organic frameworks (COFs), but are obtained through a less expensive and more environmentally friendly process. nih.govresearchgate.netnih.gov The crystalline nature of these polyboronates has been confirmed through X-ray diffraction analysis. nih.govresearchgate.net Scanning electron microscopy has revealed that the materials consist of micrometer-sized particles, which are aggregates of plates that form channels and cell-like structures. nih.govresearchgate.net

The potential applications for these novel mesoporous materials are in fields such as catalysis and adsorption, owing to their high surface areas and accessible pores. acs.org Further research is anticipated to explore the full potential of these sustainable materials in a variety of applications. nih.govacs.org Beyond polyboronates, this compound is also considered a potential cross-linker for polymers such as polyurethanes and alkyd resins. sci-hub.se For instance, its reaction with diadipic acid can produce polyesters with distinct morphologies. researchgate.net

Detailed Research Findings: Properties of Mesoporous Polyboronates Derived from this compound

The table below summarizes the properties of mesoporous polyboronates synthesized from this compound (HT) and different benzenediboronic acids (BDB). The data highlights the influence of the HT diastereomeric excess (d.e.) and the boronic acid isomer on the resulting material's surface area and pore volume.

Reactant 1 (Tetraol)Reactant 2 (Boronic Acid)SolventBET Surface Area (m²/g)Pore Volume (mL/g)Primary Pore Size Range (nm)
(R,S)/(S,S)-HT1,3-Benzenediboronic acidTetrahydrofuran (THF)900.445-50
(R,S)/(S,S)-HT1,4-Benzenediboronic acidTetrahydrofuran (THF)30-40~0.155-50
98% d.e. (R,S)-HT1,3-Benzenediboronic acidAcetoneNot specifiedNot specifiedChannels and cell-like structures observed
98% d.e. (R,S)-HT1,4-Benzenediboronic acidTetrahydrofuran (THF)Not specifiedNot specifiedAggregates of plates observed

Data sourced from studies on the synthesis and characterization of novel mesoporous chiral polyboronates. nih.govacs.orgresearchgate.netnih.gov

Advanced Analytical and Characterization Methodologies for Hexane 1,2,5,6 Tetraol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of hexane-1,2,5,6-tetraol, providing insights into its structural arrangement, stereochemistry, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. It allows for the unambiguous determination of atomic connectivity and the stereochemical configuration of the molecule.

¹H and ¹³C NMR: Proton and carbon-13 NMR are fundamental for confirming the carbon skeleton and the position of hydroxyl groups. In studies involving the synthesis of hexane-tetrols from methyl glycosides, ¹³C NMR is used to measure the diastereoselectivity of the products. sci-hub.se The multiplicity of carbon peaks is assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) spectra. sci-hub.se For the quantification of stereoisomer ratios of this compound, NMR analysis is performed using high-field instruments, such as a 500 MHz spectrometer equipped with a cryoprobe, to achieve the necessary resolution and sensitivity. uu.nl

¹¹B NMR: When this compound is reacted with boronic acids to form polyboronates, ¹¹B NMR spectroscopy becomes essential. This technique is used to confirm the formation of boronate esters, which are key linkages in these polymers. The condensation reaction between the 1,2-diol moieties of the tetraol and the boronic acid groups results in the formation of five-membered boronate ester rings. ¹¹B NMR provides direct evidence of this covalent bond formation and characterizes the boron environment within the resulting polymer network.

Detailed research findings have demonstrated the synthesis of novel mesoporous chiral polyboronates through the condensation of this compound with various aromatic diboronic acids. nih.govresearchgate.net The structural integrity and formation of these materials are confirmed through a combination of analytical methods, with NMR playing a key role in verifying the covalent linkages.

Table 1: Representative NMR Techniques for this compound Analysis

Technique Purpose Key Findings
¹³C NMR Diastereoselectivity Measurement Quantifies the ratio of major to minor diastereomers. sci-hub.se
DEPT Peak Multiplicity Assignment Assigns the multiplicities of ¹³C peaks (CH, CH₂, CH₃). sci-hub.se
¹H & ¹³C NMR Stereoisomer Quantification Determines the stereoisomer ratios of the final tetrol product. uu.nl

| ¹¹B NMR | Derivative Characterization | Confirms the formation of boronate ester linkages in polyboronate derivatives. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the strong, broad absorption band corresponding to the O-H stretching vibrations of its multiple hydroxyl groups.

In the analysis of polyols, Near-Infrared (NIR) spectroscopy, a related technique, can be used for the quantitative determination of the hydroxyl number, which is inversely related to the molecular weight. metrohm.com The analysis focuses on the O-H combination band (around 2070 nm) and the first O-H overtone (around 1460 nm). metrohm.com While this is a general method for polyols, it is applicable to this compound for quality control. metrohm.commetrohm.com

For derivatives like polyboronates, Fourier-Transform Infrared (FTIR) spectroscopy is used to monitor the reaction. The disappearance or significant reduction of the broad O-H band from the tetraol and the B-OH bands from the boronic acid, coupled with the appearance of new bands associated with B-O-C bonds, confirms the successful condensation reaction. A method based on reacting hydroxyl compounds with hexamethyldisilazane (B44280) (HMDS) and measuring the silylated product's FTIR peak area has also been developed for determining hydroxyl values, offering an alternative to titration that is unaffected by the presence of acid or small amounts of water. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are vital for separating this compound from reaction mixtures, quantifying its concentration, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound and the monitoring of its synthesis. uu.nl Due to the lack of a strong UV chromophore in the molecule, a Refractive Index (RI) detector is typically used for quantification. sci-hub.seuu.nl

In the production of this compound from levoglucosanol, HPLC is used to quantify the starting material, the final tetrol product, and various intermediates such as 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG). uu.nl The separation is often achieved using ion-exchange columns designed for carbohydrate and organic acid analysis.

Table 2: Typical HPLC Conditions for this compound Analysis

Parameter Condition Reference
Column Bio-Rad Aminex HPX-87H sci-hub.se
Mobile Phase 5 mM H₂SO₄ (Sulfuric Acid) sci-hub.se
Flow Rate 0.6 mL/min sci-hub.se
Column Temperature 30 °C sci-hub.seuu.nl
Detector Refractive Index (RI) sci-hub.seuu.nl

| Injection Volume | 3 µL | sci-hub.seuu.nl |

This method allows for the calculation of conversion, yield, and selectivity in the synthesis process. sci-hub.se For sugar alcohols in general, high-performance anion-exchange chromatography with pulsed amperometric detection (PAD) is another powerful technique, particularly effective for separating compounds based on their pKa values. thermofisher.com

Material Characterization Techniques for Derived Systems

When this compound is used as a building block for polymeric materials, additional techniques are required to characterize the bulk properties of these derived systems.

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a critical technique for analyzing the solid-state structure of materials derived from this compound, such as the mesoporous polyboronates. researchgate.netacs.org XRD provides information on the degree of crystallinity, the arrangement of polymer chains, and the phase of the material.

In the study of polyboronates formed from this compound and diboronic acids, XRD patterns revealed that the resulting materials are crystalline. researchgate.netacs.org The diffractograms show distinct peaks, indicating long-range order within the material. The nature of these peaks is influenced by the stereochemistry (diastereomeric excess) of the this compound used and the specific diboronic acid linker (e.g., 1,3- vs. 1,4-substituted). researchgate.netacs.org This suggests that the curvature of the one-dimensional polymeric chains, dictated by the monomer geometry, has a strong influence on the final three-dimensional packing and material properties. researchgate.netacs.org The analysis of these materials helps in understanding their porous nature, which can exhibit BET surface areas up to 90 m²/g and pore volumes of 0.44 mL/g. researchgate.netacs.org

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful analytical tools for visualizing the morphology and nanostructure of materials. mdpi.com TEM operates on principles similar to a light microscope but uses electrons instead of light, providing significantly higher resolution due to the much smaller wavelength of electrons. mdpi.com This allows for the detailed analysis of particle size, shape, distribution, and crystallinity at the nanoscale. mdpi.com SEM, on the other hand, provides detailed images of the surface topography of a sample.

In the context of this compound derivatives, these techniques are crucial for characterizing the structure of novel materials. For instance, mesoporous polyboronates synthesized through the condensation of this compound (HT) with aromatic diboronic acids have been investigated using SEM. nih.govacs.orgnih.gov The analysis revealed that these materials are composed of micrometer-sized particles. acs.org These particles are, in fact, aggregates of smaller plates that assemble to form complex structures, including channels and cell-like formations. acs.orgnih.gov Such detailed morphological investigation is essential for understanding how the molecular structure of the HT-based polymer chains translates into the macroscopic properties of the resulting porous material. nih.gov The use of TEM can further elucidate the nanostructure, confirming details such as nanoparticle dispersion and crystallite orientation within a biopolymer matrix. mdpi.com

Brunauer-Emmett-Teller (BET) Surface Area Analysis for Porous Materials

The Brunauer-Emmett-Teller (BET) method is a standard analytical technique used to determine the specific surface area of porous materials by measuring the physical adsorption of a gas (typically nitrogen at 77 K) on the material's surface. iitk.ac.insci-hub.se The analysis involves measuring the amount of gas adsorbed over a range of relative pressures to generate an adsorption isotherm. iitk.ac.in From this data, the monolayer capacity—the amount of gas required to form a single molecular layer on the surface—can be calculated, which is then used to determine the total surface area. sci-hub.se

This methodology has been applied to characterize derivatives of this compound, particularly mesoporous polyboronates. nih.govnih.gov Research has shown that these materials possess significant porosity, with BET surface areas (SAs) and pore volumes (PVs) that are highly dependent on the stereochemistry of the this compound used and the geometry of the aromatic diboronic acid linkers. nih.govresearchgate.net For these HT-polyboronates, maximum surface area values have been recorded at 90 m² g⁻¹, with corresponding pore volumes up to 0.44 mL g⁻¹. nih.govnih.govresearchgate.net The pores are primarily in the mesoporous range, typically spanning 5 to 50 nm in diameter. nih.govnih.gov

The influence of the this compound stereoisomers is significant; for example, using (S,R)-HT with a 98% diastereomeric excess (d.e.) resulted in a ~30% increase in both surface area and pore volume compared to using a sample with 38% d.e. nih.gov These findings underscore the direct relationship between the molecular-level chirality and the final material's structural properties. nih.govacs.org

Table 1: BET Surface Area (SA) and Pore Volume (PV) for this compound (HT) Polyboronate Esters nih.gov
HT DiastereomerDiastereomeric Excess (d.e.)Diboronic Acid LinkerSolventSpecific Surface Area (SA) (m²/g)Specific Pore Volume (PV) (mL/g)
(S,R)-HT38%1,3-Benzenediboronic acid (1,3-BDB)THF530.29
(S,S)-HT38%1,3-BDBTHF290.17
(S,R)-HT98%1,3-BDBTHF690.38
(S,R)-HT38%1,4-Benzenediboronic acid (1,4-BDB)THF150.08
(S,R)-HT98%1,4-BDBTHF200.11

Thermal Analysis for Material Stability and Processing Research

Thermal analysis techniques are indispensable for evaluating the stability and processing parameters of materials, especially in the field of catalysis. These methods measure changes in a material's physical or chemical properties as a function of temperature.

In the context of this compound, TGA is relevant both for the compound itself and for the catalysts involved in its synthesis and conversion. Studies on the catalytic production of hexane-1,2,5,6-tetrol from levoglucosanol show that the product is stable under reaction conditions of 150°C, with no degradation or further reactions observed over extended periods. google.com This indicates a good thermal stability for hexane-1,2,5,6-tetrol at this temperature.

For catalysts used in its production, such as bifunctional Pt/SiO₂–Al₂O₃, TGA would be employed to characterize their stability. researchgate.netosti.gov The analysis would reveal the temperatures at which physically adsorbed water is lost, followed by any decomposition of the support or loss of active species. rsc.org Similarly, for derivatives like the HT-polyboronates, TGA is critical for defining their maximum operating temperature, a key parameter for their potential application in catalysis or as functional polymers. nih.gov The TGA curve provides a clear profile of mass loss versus temperature, allowing researchers to establish the thermal limits for material processing and application.

Table 2: Illustrative TGA Data for a Heterogeneous Catalyst
Temperature Range (°C)Mass Loss (%)Interpretation
25 - 200~5%Loss of physisorbed and chemisorbed water rsc.org
200 - 500MinorRegion of general thermal stability
> 500SignificantDecomposition of organic linkers or support structure rsc.org

Future Research Directions and Translational Perspectives

Innovations in Catalyst Design and Process Optimization

The synthesis of hexane-1,2,5,6-tetraol from the cellulose-derived intermediate levoglucosanol (Lgol) has been effectively demonstrated using bifunctional catalysts, such as Pt/SiO₂-Al₂O₃ and Pt-WOx/TiO₂. researchgate.netuu.nl These systems have achieved high yields, up to 90%, by combining acidic sites for hydrolysis and metal sites for hydrogenation in a single reactor. rsc.orgosti.gov However, significant challenges remain, primarily concerning catalyst durability.

Studies using continuous flow reactors have shown that catalysts like Pt-WOx/TiO₂ suffer from deactivation over time. uu.nlacs.org This deactivation is primarily caused by two factors: the deposition of carbonaceous materials (coke) on the catalyst surface and the leaching of catalyst components, such as tungsten, into the reaction medium. uu.nlacs.org While regeneration through calcination and reduction can restore some activity, these processes add complexity and cost to industrial-scale operations.

Future research should focus on creating next-generation catalysts with superior stability. Key areas of exploration include:

Novel Support Materials: Investigating alternative support materials that exhibit higher resistance to the aqueous and sometimes acidic conditions of the reaction is crucial. Hybrid supports, such as carbon-silica (C/SiO₂) composites, have shown promise in other applications for their ability to inhibit corrosion and prevent the detachment of metal nanoparticles. e3s-conferences.org

Bimetallic and Multimetallic Formulations: The design of bimetallic or multimetallic nanoparticles could enhance both activity and durability. researchgate.net For example, incorporating a second metal could improve resistance to poisoning, reduce the required amount of expensive platinum, and enhance selectivity towards the desired tetraol diastereomers. mdpi.com

Control of Acidity and Metal Site Proximity: Fine-tuning the nature, strength, and proximity of the acid and metal sites on the catalyst is essential. This control can minimize side reactions and suppress the formation of intermediates that lead to coking. researchgate.netuu.nl For instance, mitigating the aldose-ketose isomerization that erases the stereocenter at the C2 position is critical for producing stereochemically pure products. researchgate.netosti.gov

The performance of various catalyst systems is summarized in the table below.

Catalyst SystemFeedstockMax. Yield of this compoundOperating TemperatureKey Findings & Future Directions
Pt/SiO₂-Al₂O₃ Levoglucosanol (Lgol)90%150°CHigh yield in batch reactors; stability in continuous systems needs improvement. researchgate.netrsc.orgosti.gov
Pt-WOx/TiO₂ Levoglucosanol (Lgol)>90%100-130°CHigh selectivity and preservation of stereochemistry; suffers from deactivation via coking and W-leaching. uu.nlacs.org
Amberlyst 70 & Pt/SiO₂ Levoglucosanol (Lgol)-100°CTwo-step process preserves stereochemistry but is limited by equilibrium conversion in the first step. uu.nl
Scandium Silicate Glycerol & Adipic Acid--A novel catalyst for producing polyol-polyesters, suggesting exploration of non-noble metal catalysts. rsc.org

The production of bio-based chemicals from biomass often results in dilute aqueous product streams, making separation and purification energy-intensive and costly. mdpi.com The production of this compound is no exception, with reactions typically carried out in water. rsc.org Process intensification, which combines reaction and separation into a single unit, offers a promising path to improve efficiency and reduce the environmental footprint. mdpi.com

Future research should explore the application of integrated reaction-separation systems for this compound synthesis. Potential strategies include:

Membrane Reactors: Utilizing membrane reactors could allow for the continuous removal of the this compound product as it is formed. This would shift the reaction equilibrium, potentially increasing conversion rates and preventing product degradation or subsequent side reactions. tue.nl

Reactive Extraction/Distillation: For derivatization reactions of the tetraol, reactive distillation or extraction could be employed. mdpi.com For example, if the tetraol is converted into a less polar ester, it could be selectively extracted into an organic phase in situ.

Sorption-Enhanced Processes: In this approach, one of the products is selectively adsorbed onto a solid material within the reactor, which can enhance conversion by circumventing equilibrium limitations. tue.nl

Advanced Separation Technologies: Downstream processing can be improved by moving beyond traditional distillation. Techniques like crystallization, adsorption, and various membrane filtration methods (e.g., pervaporation) should be investigated for their efficacy in isolating the highly polar tetraol from the aqueous reaction mixture. europa.eu

Exploration of Novel Derivatization Pathways and Chemical Transformations

This compound, with its four hydroxyl groups, is a versatile building block for a wide array of chemical transformations. ontosight.ai While its use in synthesizing polyboronates is established, its full potential as a chemical intermediate is largely untapped. nih.gov Future work should systematically explore its reactivity to create new monomers and specialty chemicals.

Known reactions include oxidation to form ketones or aldehydes and substitution reactions. A key reported application is its condensation with diboronic acids to form polyboronate esters. nih.govacs.org

Prospective research areas for derivatization include:

Polyester and Polyurethane Synthesis: The tetraol's hydroxyl groups make it an ideal monomer for creating polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). Its flexible ethane (B1197151) bridge and defined stereochemistry could impart unique properties to these polymers. rsc.org

Etherification: Conversion of the hydroxyl groups to ethers could yield novel solvents, surfactants, or additives with tailored properties.

Cyclization Reactions: Intramolecular reactions could lead to the formation of valuable cyclic compounds, such as substituted tetrahydrofurans or pyrans, which are important structural motifs in many natural products and pharmaceuticals.

Enzymatic Transformations: The use of enzymes for regioselective and stereoselective modification of the hydroxyl groups could open pathways to complex chiral molecules that are difficult to access through traditional chemistry.

Expansion of this compound's Role in Advanced Materials Engineering

The most significant application of this compound reported to date is as a bio-based building block for the synthesis of sustainable mesoporous materials. nih.govacs.orgresearchgate.net Specifically, its condensation with aromatic diboronic acids yields crystalline polyboronates. nih.gov These materials are formed through the entanglement of one-dimensional polymeric chains, resulting in a three-dimensional structure with variably sized mesopores. nih.govresearchgate.netresearchgate.net

A remarkable feature of this system is the influence of the tetraol's stereochemistry on the final material's properties. Research has shown that both the diastereomeric excess (d.e.) of the this compound and the geometry of the boronic acid linker significantly impact the Brunauer-Emmett-Teller (BET) surface area and pore volume of the resulting polyboronate. nih.govacs.org

The table below, based on reported research findings, illustrates the impact of diastereomeric excess on material properties. nih.govacs.org

HT DiastereomerLinkerSolventDiastereomeric Excess (d.e.)BET Surface Area (m²/g)Pore Volume (mL/g)
(S,R)-HT1,3-BDBAcetone38%690.44
(S,R)-HT1,3-BDBAcetone98%900.43
(S,R)-HT1,3-BDBTHF38%400.23
(S,R)-HT1,3-BDBTHF98%520.30
(S,S)-HT1,3-BDBAcetone38%530.35

Future research in materials engineering should build on this foundation by:

Exploring Catalytic Applications: The chiral and porous nature of these polyboronates makes them intriguing candidates for applications in asymmetric catalysis.

Developing Other Porous Polymers: Investigating the use of this compound in the synthesis of other porous materials, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), could yield materials with novel functionalities.

Creating Functional Polymers: As discussed previously, using the tetraol as a monomer or cross-linker could lead to the development of new biodegradable polymers, hydrogels, or high-performance resins with properties derived from the tetraol's unique structure.

In-depth Computational Modeling for Predictive Understanding of Reactivity and Structure-Function Relationships

Computational chemistry provides powerful tools to accelerate the development of new catalysts and processes by offering molecular-level insights that can be difficult to obtain experimentally. For this compound, computational modeling is a critical area for future research.

First-principles simulations have already been used to provide a molecular understanding of the reaction mechanism for the conversion of levoglucosanol to the dideoxysugar intermediates of the tetraol. researchgate.net These studies calculated the activation energies for the hydrolysis step, confirming the feasibility of the proposed reaction pathways. researchgate.net Other computational work has highlighted the use of Density Functional Theory (DFT) to predict the adsorption energies of polyols on metal surfaces and Molecular Dynamics (MD) to simulate their behavior, which is relevant for understanding catalytic interactions.

Future computational efforts should focus on:

Catalyst Screening: High-throughput computational screening can be used to predict the activity and selectivity of a wide range of potential catalyst formulations (e.g., different metals, alloys, and supports), allowing experimental efforts to focus on the most promising candidates.

Understanding Deactivation: Modeling catalyst deactivation mechanisms, such as coke formation and metal leaching, can provide insights into how to design more robust and durable catalysts.

Predicting Material Properties: For materials applications, computational models can predict how the structure of this compound and its derivatives will influence the properties of resulting polymers and porous materials, guiding the design of materials with targeted functions.

Simulating Reaction Environments: Modeling the entire reaction environment, including solvent effects, is crucial for accurately predicting reaction kinetics and stereochemical outcomes, especially for reactions in aqueous phases.

Assessment of Broader Environmental and Economic Impacts of Sustainable Production

For this compound to become a successful bio-based chemical, it must be not only technologically feasible but also economically competitive and environmentally beneficial. A comprehensive assessment of its life-cycle and economic viability is therefore a critical research direction.

The production pathway starts from renewable lignocellulosic biomass, which is a significant environmental advantage over fossil fuel-based processes. researchgate.netacs.org The process can achieve high yields at relatively high concentrations (up to 21 wt%), which is favorable for industrial application. rsc.orgosti.gov

Future work must involve:

Techno-Economic Analysis (TEA): A detailed TEA is required to identify the primary cost drivers of the production process. This analysis would evaluate factors such as feedstock cost, catalyst cost and lifetime, energy consumption for reaction and separation, and capital investment. energy.gov The market value of similar bio-based diols provides a benchmark for setting cost targets. energy.gov

Integration within a Biorefinery: The economic viability can be significantly enhanced by integrating its production into a broader biorefinery concept. researchgate.net In this model, other biomass components (like lignin (B12514952) and hemicellulose) are converted into co-products, creating multiple value streams and minimizing waste. researchgate.net

By systematically addressing these future research directions, the scientific and industrial communities can unlock the full potential of this compound as a versatile and sustainable platform chemical.

Q & A

Basic: What are the optimal catalytic systems and methodologies for synthesizing hexane-1,2,5,6-tetraol from bio-renewable precursors?

Answer:
The catalytic hydrogenolysis of levoglucosanol over bifunctional acid-metal catalysts, such as Pt-WOx/TiO₂, is a robust method for producing this compound. Key steps include:

  • Kinetic analysis : Conducted in batch reactors to determine reaction rates and selectivity under varying temperatures (e.g., 120–180°C) and hydrogen pressures (10–30 bar) .
  • Catalyst stability testing : Evaluated via time-on-stream experiments in liquid-phase flow reactors, revealing deactivation mechanisms (e.g., carbon deposition, metal leaching) and regeneration protocols .
  • Scale-up : Achieved industrially relevant concentrations (>1 M) by optimizing feed flow rates and catalyst bed configurations in continuous reactors .
    Characterization of catalysts via BET surface area analysis, XRD, and TEM ensures structural integrity and active site distribution .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles (e.g., weight loss at 200–300°C) .
  • Spectroscopy : FT-IR and ¹³C NMR (e.g., δ 76.3 ppm for hydroxylated carbons) verify functional groups and stereochemistry .
  • Chromatography : HPLC with chiral columns (e.g., Pirkle-type) resolves enantiomers, while GC-MS quantifies impurities in synthetic batches .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated for cyclooctane-tetraol derivatives .

Advanced: How do reaction kinetics and catalyst stability influence the scalability of this compound production?

Answer:

  • Kinetic modeling : Pseudo-first-order kinetics are observed for levoglucosanol conversion, with activation energies (~60 kJ/mol) calculated via Arrhenius plots. Competing side reactions (e.g., over-hydrogenolysis to hexanediols) are minimized by tuning acid-metal site ratios .
  • Catalyst deactivation : Sulfur poisoning and sintering are mitigated by pre-treatment with H₂O₂ or chelating agents. Regeneration cycles (e.g., calcination at 450°C) restore >90% activity .
  • Flow reactor design : High space velocity (2–4 h⁻¹) and trickle-bed configurations enhance mass transfer, achieving >80% yield at pilot scale .

Advanced: What methodological approaches resolve stereochemical inconsistencies in this compound derivatives?

Answer:

  • Diastereoselective synthesis : Two-fold dihydroxylation of cyclic dienes (e.g., using OsO₄ or peracid-mediated epoxidation) yields tetraols with >95% diastereomeric excess, validated by ¹H NMR coupling constants (e.g., J = 4–6 Hz) .
  • Chiral resolution : Dual-column HPLC (e.g., Cyclobond II and Whelk-O phases) separates enantiomers, with enantiomeric excess (ee) quantified via GC-NICI-MS/MS after derivatization (e.g., BSTFA silylation) .
  • Contradiction resolution : Discrepancies in enantiomer ratios (e.g., 93:7 in urine samples) are addressed by enzymatic hydrolysis controls and isotopic labeling (¹³C₆ standards) to exclude matrix interference .

Basic: What analytical methods ensure accurate quantification of this compound enantiomers in complex biological matrices?

Answer:

  • Sample preparation : Solid-phase extraction (Strata-X cartridges) and enzymatic hydrolysis (β-glucuronidase) isolate tetraols from urine or serum .
  • Chiral HPLC : Isocratic elution with 30% isopropanol/hexane on Pirkle columns (retention time: 3.2–6.2 min) resolves enantiomers, validated by spiking with ¹³C-labeled internal standards .
  • Mass spectrometry : GC-NICI-MS/MS in selected reaction monitoring (SRM) mode achieves detection limits of 0.1 pg/µL, using m/z transitions (e.g., 151→133 for underivatized tetraols) .

Advanced: How do computational models complement experimental data in understanding this compound's interactions and applications?

Answer:

  • Density Functional Theory (DFT) : Predicts adsorption energies (−150 to −200 kJ/mol) on metal surfaces, explaining corrosion inhibition mechanisms (e.g., binding to Fe sites via hydroxyl groups) .
  • Molecular dynamics (MD) : Simulates Langmuir adsorption isotherms (R² > 0.98) for tetraol-based inhibitors on steel, correlating with electrochemical impedance spectroscopy (EIS) data .
  • Quantum mechanical calculations : Identify transition states in hydrogenolysis pathways, guiding catalyst design to suppress byproducts (e.g., <5% hexanediols) .

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